molecular formula C9H6BrIN2 B8144747 3-Bromo-7-iodoquinolin-2-amine

3-Bromo-7-iodoquinolin-2-amine

Cat. No.: B8144747
M. Wt: 348.97 g/mol
InChI Key: XIWUGFMDSFJHQD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Bromo-7-iodoquinolin-2-amine typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination and iodination of quinoline-2-amine. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are also explored to make the process more sustainable .

Chemical Reactions Analysis

3-Bromo-7-iodoquinolin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-Bromo-7-iodoquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-iodoquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-7-iodoquinolin-2-amine include other halogenated quinoline derivatives, such as:

  • 3-Bromoquinolin-2-amine
  • 7-Iodoquinolin-2-amine
  • 3-Chloro-7-iodoquinolin-2-amine

Compared to these compounds, this compound is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity and interaction profiles .

Properties

IUPAC Name

3-bromo-7-iodoquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrIN2/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWUGFMDSFJHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Br)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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